molecular formula C6H12ClNO B13498405 [(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No.: B13498405
M. Wt: 149.62 g/mol
InChI Key: ULAWEAQFJOWZSR-RIHPBJNCSA-N
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Description

[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a series of cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.

    Cyclohexane: A six-membered saturated hydrocarbon ring.

Uniqueness

[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Unlike simple heterocycles like pyridine and pyrrole, this compound has a more rigid and constrained structure, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m0./s1

InChI Key

ULAWEAQFJOWZSR-RIHPBJNCSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)CO.Cl

Canonical SMILES

C1C2C1(CNC2)CO.Cl

Origin of Product

United States

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